REACTION_CXSMILES
|
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10]C(C#N)=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4].[OH-:14].[Na+].N.[CH2:17]([OH:20])[CH2:18]O>O>[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:18]([C:17]([OH:20])=[O:14])=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CO)(C)C1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with good stirring to 135°-140° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The above solution was then heated on an oil bath
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
EXTRACTION
|
Details
|
The cooled solution was extracted twice with 100 mL portions of ether
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was heated on a steam bath
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
The precipitated hydroxyacid was filtered
|
Type
|
WASH
|
Details
|
washed with 150 mL ice-cold water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C
|
Type
|
CUSTOM
|
Details
|
The material was recrystallized once from water/methanol (3/1 vol.) ca. 1100 mL and three more times
|
Type
|
CUSTOM
|
Details
|
158°-159° C. (Heck et al., above)
|
Name
|
|
Type
|
|
Smiles
|
CC(CO)(C)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |